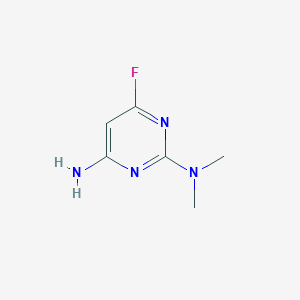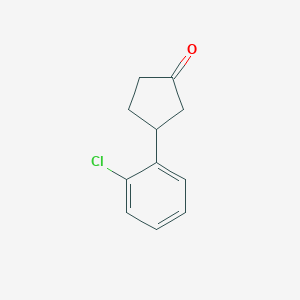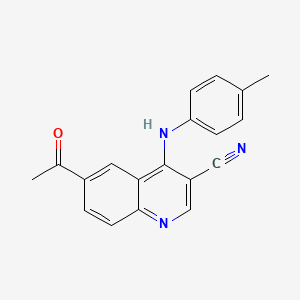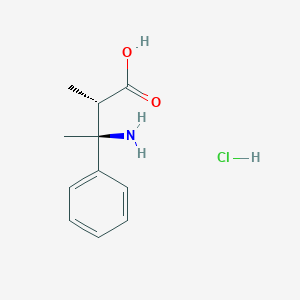![molecular formula C7H8N2O2 B13103033 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 61891-74-5](/img/structure/B13103033.png)
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various methods. One common approach involves a three-step process:
Formation of a Domino Imine: This step involves the reaction of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Intramolecular Annulation: The addition of propargylamine to the obtained acetylenes results in the formation of N-propargylenaminones.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophilic reagents such as amines or electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets and pathways:
相似化合物的比较
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other similar compounds, such as:
5H-Pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its diverse biological activities and its potential as a scaffold for drug discovery .
属性
CAS 编号 |
61891-74-5 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h2H,1,3-4H2,(H,8,11) |
InChI 键 |
SQKSYNMJFDKARV-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=O)CNC(=O)C2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


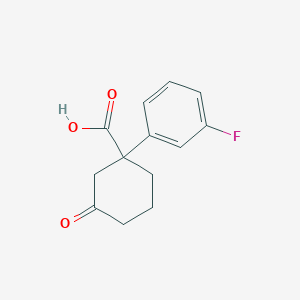
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
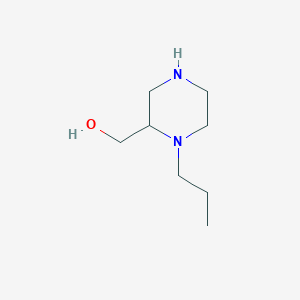
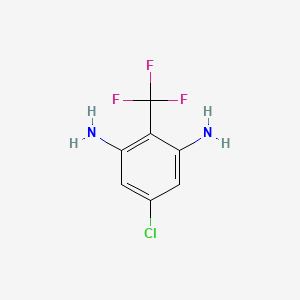
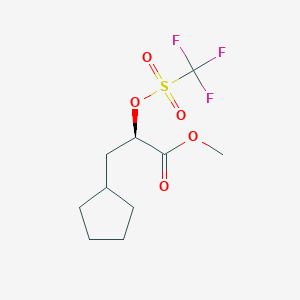
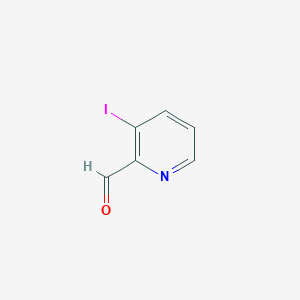
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)



